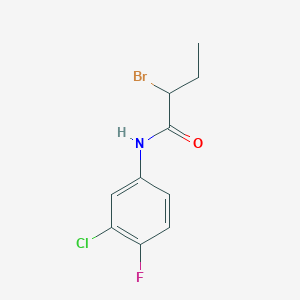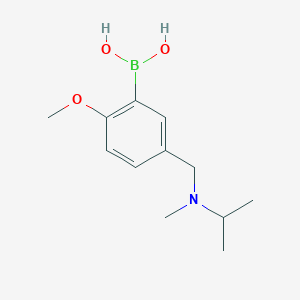
(1H-indazol-6-yl)méthanol
Vue d'ensemble
Description
(1H-indazol-6-yl)methanol: is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is also known by other names such as 1H-indazole-6-methanol and 6-(hydroxymethyl)-1H-indazole . This compound is a derivative of indazole, a bicyclic heterocycle that is of significant interest in medicinal chemistry due to its diverse biological activities.
Applications De Recherche Scientifique
Biology and Medicine: Indazole derivatives, including (1H-indazol-6-yl)methanol, have been studied for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of kinases, which are enzymes that add phosphate groups to other proteins and play a key role in signal transduction pathways .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their broad range of targets . For example, they can affect pathways related to cell growth and proliferation, inflammation, and immune response .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability . They are highly soluble in water and other polar solvents, which can enhance their absorption and distribution in the body .
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of indazole derivatives .
Analyse Biochimique
Biochemical Properties
(1H-indazol-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including (1H-indazol-6-yl)methanol, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammatory processes . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, (1H-indazol-6-yl)methanol has been found to interact with matrix metalloproteinases (MMPs), which play a role in tissue remodeling and degradation .
Cellular Effects
(1H-indazol-6-yl)methanol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including (1H-indazol-6-yl)methanol, have demonstrated antiproliferative activity against cancer cell lines . This compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation . Furthermore, (1H-indazol-6-yl)methanol affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of (1H-indazol-6-yl)methanol involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, (1H-indazol-6-yl)methanol inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression patterns . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-indazol-6-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (1H-indazol-6-yl)methanol remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects . Long-term studies in vitro and in vivo have demonstrated that (1H-indazol-6-yl)methanol can have sustained effects on cellular processes, including prolonged inhibition of COX-2 and other target enzymes .
Dosage Effects in Animal Models
The effects of (1H-indazol-6-yl)methanol vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and antiproliferative activities . At higher doses, (1H-indazol-6-yl)methanol may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(1H-indazol-6-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of (1H-indazol-6-yl)methanol, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates . The metabolic pathways of (1H-indazol-6-yl)methanol influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of (1H-indazol-6-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, (1H-indazol-6-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that (1H-indazol-6-yl)methanol can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of (1H-indazol-6-yl)methanol is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (1H-indazol-6-yl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can interact with nuclear receptors, modulating gene expression and cellular responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production methods for (1H-indazol-6-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1H-indazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 6-formyl-1H-indazole or 6-carboxy-1H-indazole.
Reduction: Formation of 6-methyl-1H-indazole or 6-aminomethyl-1H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Comparison: (1H-indazol-6-yl)methanol is unique due to its specific substitution pattern on the indazole ring. Compared to (1-methyl-1H-indazol-6-yl)methanol, it lacks the methyl group at the 1-position, which can influence its reactivity and biological activity. The presence of the hydroxymethyl group at the 6-position also provides a site for further functionalization, making it a versatile intermediate in chemical synthesis .
Propriétés
IUPAC Name |
1H-indazol-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQPVLAXQMTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657123 | |
| Record name | (1H-Indazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916902-55-1 | |
| Record name | (1H-Indazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazol-6-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


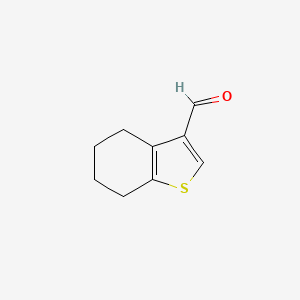

![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
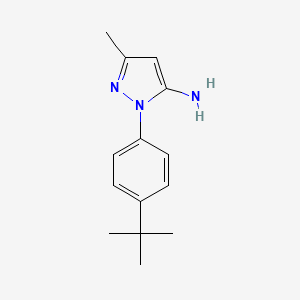
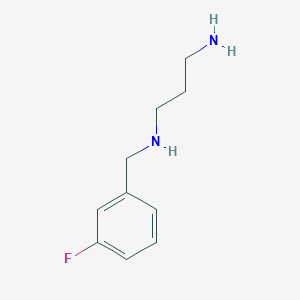
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)
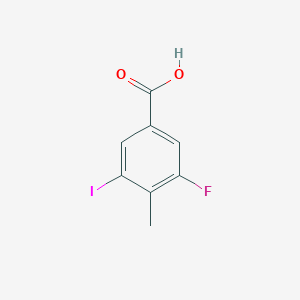
![5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B1386885.png)
![5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1386886.png)

![[3-(1,4'-Bipiperidin-1'-yl)propyl]amine](/img/structure/B1386891.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
